

Formadicin: A Technical Guide to its Physical, Chemical, and Biological Properties

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Compound of Interest

Compound Name: **Formadicin**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical, chemical, and biological properties of **Formadicin**, a novel class of monocyclic β -lactam antibiotics. The information presented herein is compiled from foundational research and is intended to serve as a comprehensive resource for professionals in drug development and microbiology.

Core Physical and Chemical Properties

Formadicins are a group of related antibiotics, primarily designated as **Formadicin A, B, C, and D**. They are produced by the Gram-negative bacterium *Flexibacter alginoliquefaciens*. The core structure of **Formadicins** is characterized by a nocardicin-type skeleton with a distinguishing formylamino group.^[1]

Physicochemical Characteristics

The following table summarizes the key physicochemical properties of **Formadicins A, B, C, and D**.

Property	Formadicin A	Formadicin B	Formadicin C	Formadicin D
Molecular Formula	C ₃₀ H ₃₄ N ₄ O ₁₆	C ₃₀ H ₃₄ N ₄ O ₁₆	C ₂₄ H ₂₆ N ₄ O ₁₀	C ₂₄ H ₂₆ N ₄ O ₁₀
Appearance	Colorless powder	Colorless powder	Colorless powder	Colorless powder
Optical Rotation	[α]D ²⁰ -105° (c=1, H ₂ O)	[α]D ²⁰ -115° (c=1, H ₂ O)	[α]D ²⁰ -145° (c=1, H ₂ O)	[α]D ²⁰ -160° (c=1, H ₂ O)
UV Absorption λ_{max} (H ₂ O)	225 nm, 272 nm			
Solubility	Soluble in water, methanol. Insoluble in acetone, ethyl acetate, chloroform, n-hexane.	Soluble in water, methanol. Insoluble in acetone, ethyl acetate, chloroform, n-hexane.	Soluble in water, methanol. Insoluble in acetone, ethyl acetate, chloroform, n-hexane.	Soluble in water, methanol. Insoluble in acetone, ethyl acetate, chloroform, n-hexane.

Data sourced from Hida et al. (1985), The Journal of Antibiotics.[\[1\]](#)

Biological Activity and Mechanism of Action

Formadicins exhibit a narrow spectrum of antibacterial activity, showing high potency against specific species of Gram-negative bacteria, including *Pseudomonas*, *Proteus*, and *Alcaligenes*.
[\[2\]](#) **Formadicin C** has been identified as the most potent among the four characterized variants.[\[2\]](#)

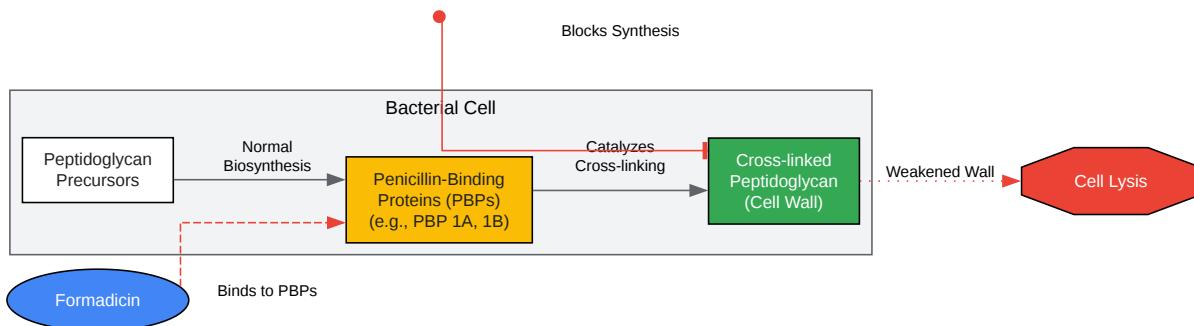
Mechanism of Action: Inhibition of Cell Wall Synthesis

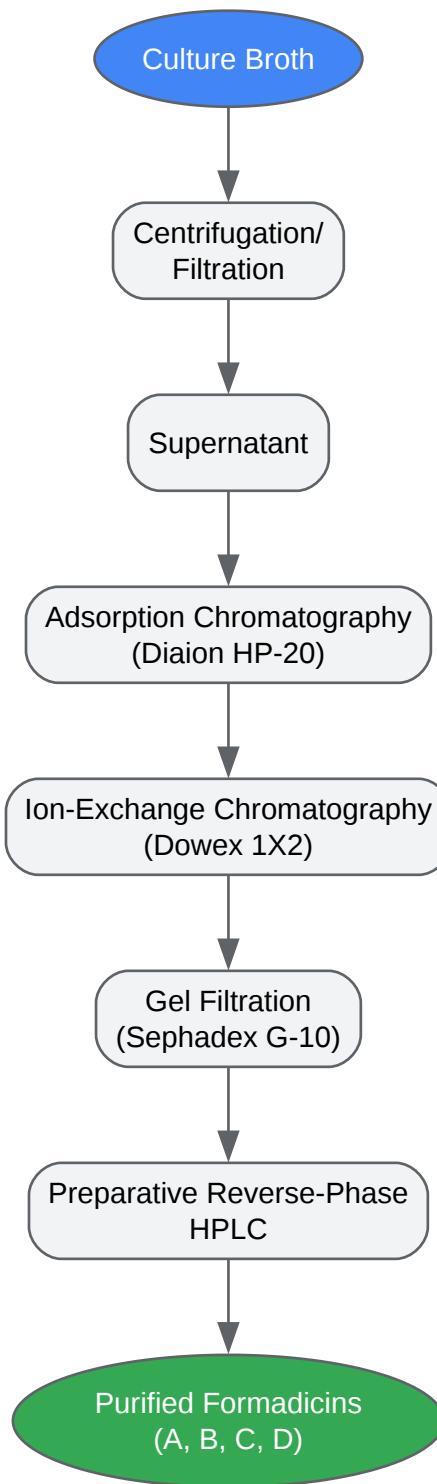
As β -lactam antibiotics, **Formadicins** exert their bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls.[\[3\]](#)[\[4\]](#) This action is achieved through the covalent binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan biosynthesis.[\[3\]](#)[\[4\]](#)

Formadicins A and C have demonstrated a strong affinity for PBPs 1A and 1B in *Pseudomonas aeruginosa*.[\[2\]](#) This targeted binding prevents the cross-linking of peptidoglycan

chains, leading to a compromised cell wall and ultimately, cell lysis.[\[3\]](#)[\[4\]](#)

A notable characteristic of **Formadicins** A and C is their high resistance to hydrolysis by various β -lactamases, enzymes produced by bacteria to inactivate β -lactam antibiotics.[\[2\]](#) This resistance is attributed to the formylamino substituent at the 3-position of the β -lactam nucleus.[\[2\]](#)





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